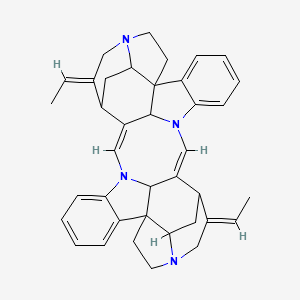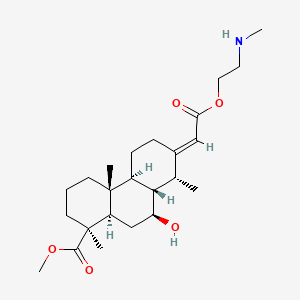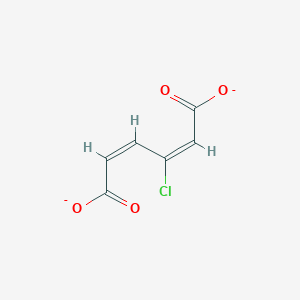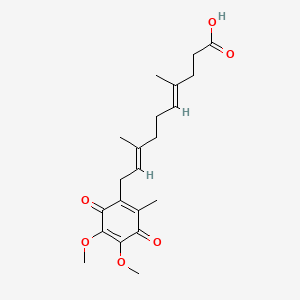
Amaranthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amaranthin is a homodimeric lectin first discovered in the seeds of Amaranthus caudatus. It serves as a model for the family of this compound-like lectins, which are proteins that can recognize and bind reversibly with specific mono- or oligosaccharides . These lectins have been purified and characterized from plant species belonging to the Amaranthaceae family. This compound domains are widely distributed in plants and are involved in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amaranthin can be extracted from the seeds of Amaranthus caudatus using various extraction methods. One common method involves the use of sodium alginate-coated hollow glass microspheres modified with 3-aminopropyltrimethoxysilane for the separation and enrichment of this compound . This method allows for the efficient extraction of this compound from complex samples.
Industrial Production Methods: In industrial settings, this compound is often extracted using water-based methods compliant with U.S. Food and Drug Administration guidelines. These methods involve the use of leafy vegetables from the Amaranthus species, which are known for their extensive pigmentation patterns . The extracted this compound can then be purified and used for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Amaranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxidized derivatives such as argentianin and celosianin .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ascorbic acid, which is used to prepare crude pigment extracts from plant sources . Other reagents include carbon dots, which are used in fluorescence nanosensors for the selective and sensitive detection of this compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized derivatives and pigment extracts. These products have significant applications in food and beverage industries as natural colorants .
Wissenschaftliche Forschungsanwendungen
Amaranthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lectin-carbohydrate interactions.
Biology: this compound-like proteins play a role in the stress response of plants.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antihypertensive properties.
Wirkmechanismus
Amaranthin exerts its effects through its ability to bind specifically to carbohydrates. This binding is facilitated by its lectin domains, which recognize and interact with specific sugar molecules . In the context of its antihypertensive properties, this compound inhibits enzymes in the Renin-Angiotensin-Aldosterone system, thereby modulating blood pressure .
Vergleich Mit ähnlichen Verbindungen
- Betacyanin
- Betaxanthin
- Argentianin
- Celosianin
Amaranthin stands out due to its specific carbohydrate-binding properties and its role in plant stress responses, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H34N2O19 |
|---|---|
Molekulargewicht |
726.6 g/mol |
IUPAC-Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChI-Schlüssel |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Isomerische SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Synonyme |
amaranthin betacyanin amaranthin pigment |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)





![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)





